(3-Chloro-5-fluorophenyl)hydrazine hydrochloride
CAS No.:
Cat. No.: VC15778188
Molecular Formula: C6H7Cl2FN2
Molecular Weight: 197.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7Cl2FN2 |
|---|---|
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | (3-chloro-5-fluorophenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C6H6ClFN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H |
| Standard InChI Key | KAAGFZZWLVPZSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Cl)NN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
(3-Chloro-5-fluorophenyl)hydrazine hydrochloride is a crystalline solid with the molecular formula C₆H₇Cl₂FN₂. The base compound, (3-chloro-5-fluorophenyl)hydrazine, has a molecular weight of 160.58 g/mol, while the hydrochloride form increases this to 197.04 g/mol due to the addition of hydrochloric acid (HCl). The compound is registered under the CAS number 1260890-58-1, with its structural details accessible via databases like PubChem and CAS Common Chemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1260890-58-1 |
| Molecular Formula | C₆H₇Cl₂FN₂ |
| Molecular Weight | 197.04 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar solvents |
Molecular Structure and Substituent Effects
The phenyl ring in this compound features chlorine at the meta position (C3) and fluorine at the para position (C5), creating a distinct electronic environment. The hydrazine group (-NH-NH₂) is bonded to the aromatic ring, with the hydrochloride salt forming via protonation of the hydrazine’s terminal nitrogen. The electron-withdrawing effects of chlorine and fluorine enhance the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of (3-chloro-5-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The procedure is conducted under reflux conditions in polar solvents such as ethanol or methanol, followed by crystallization to isolate the hydrochloride salt.
Table 2: Standard Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-Chloro-5-fluoroaniline |
| Reagent | Hydrazine hydrate, HCl |
| Solvent | Ethanol/methanol |
| Temperature | Reflux (78–100°C) |
| Reaction Time | 6–12 hours |
| Yield | 60–75% (reported) |
Industrial Production Considerations
Industrial-scale production mirrors laboratory methods but employs continuous flow reactors to enhance efficiency. Purification steps, including recrystallization and chromatography, ensure high purity (>95%). Quality control measures adhere to Good Manufacturing Practices (GMP), with batch testing for residual solvents and byproducts.
Chemical Reactivity and Functional Applications
Nucleophilic and Electrophilic Reactivity
The hydrazine moiety acts as a nucleophile, attacking electrophilic centers in carbonyl compounds, alkyl halides, and aromatic systems. For example, reaction with ketones forms hydrazones, while oxidation yields azo compounds. The halogen substituents enable electrophilic aromatic substitution, though their electron-withdrawing nature directs incoming groups to specific ring positions.
Oxidation and Reduction Pathways
-
Oxidation: Treatment with agents like hydrogen peroxide or potassium permanganate converts the hydrazine group into an azo linkage (-N=N-), producing compounds with applications in dyes and coordination chemistry.
-
Reduction: Catalytic hydrogenation or use of sodium borohydride reduces the hydrazine to an amine, useful in pharmaceutical intermediate synthesis.
Table 3: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Azo derivatives |
| Reduction | NaBH₄, H₂/Pd | Aromatic amines |
| Condensation | Aldehydes/ketones | Hydrazones |
| Hazard Aspect | Precautionary Measure |
|---|---|
| Skin Exposure | Immediate washing with water |
| Spill Management | Absorb with inert material |
| Disposal | Incineration per local regulations |
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s reactivity makes it valuable in synthesizing antimicrobial and anticancer agents. For instance, hydrazine derivatives are precursors to hydrazones, which exhibit bioactivity against pathogens like Staphylococcus aureus.
Materials Science
In polymer chemistry, it serves as a crosslinking agent for epoxy resins, enhancing thermal stability. Its azo derivatives are explored as photoactive materials in organic electronics.
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